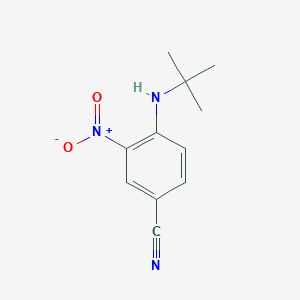

4-(Tert-butylamino)-3-nitrobenzonitrile

Description

Significance of Nitrile and Nitroaromatic Functional Groups in Organic Synthesis

Nitrile and nitroaromatic functional groups are of paramount importance in the field of organic synthesis due to their versatile reactivity and their prevalence in a wide array of industrially and biologically significant molecules.

The nitrile group (-C≡N) is a valuable functional group in organic chemistry, serving as a precursor to a variety of other functionalities. ebsco.comnumberanalytics.com Its carbon-nitrogen triple bond provides a reactive site for transformations into amines, carboxylic acids, amides, and aldehydes. numberanalytics.comfiveable.me Nitriles are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and materials. numberanalytics.com For instance, acetonitrile (B52724) is a widely used polar aprotic solvent, while acrylonitrile (B1666552) is a key monomer in the production of polymers and plastics. ebsco.comallen.in The cyano group is highly polar, which influences the physical properties of molecules, such as their boiling points and solubility. numberanalytics.comteachy.ai

Nitroaromatic compounds , characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring, are crucial intermediates and building blocks in chemical synthesis. nih.govresearchgate.net The nitro group is strongly electron-withdrawing, a property that deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. nih.govwikipedia.org Conversely, this electron-withdrawing nature facilitates nucleophilic aromatic substitution. wikipedia.orgnih.gov Nitroaromatics are foundational in the synthesis of a vast range of products, including dyes, explosives, pesticides, and pharmaceuticals. nih.govresearchgate.netnih.gov A critical reaction of nitro compounds is their reduction to form amines, which are themselves pivotal intermediates in many synthetic pathways. researchgate.net

| Functional Group | Reaction Type | Product Functional Group | Significance |

|---|---|---|---|

| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH) | Access to a key functional group in organic acids. ebsco.comfiveable.me |

| Reduction | Amine (-CH₂NH₂) | Synthesis of primary amines. fiveable.me | |

| Reaction with Grignard Reagents | Ketone (C=O) | Formation of carbon-carbon bonds. fiveable.me | |

| Nitro (-NO₂) | Reduction | Amine (-NH₂) | A fundamental route to aromatic amines. researchgate.netwikipedia.org |

| Nucleophilic Aromatic Substitution | Various substituted aromatics | Activation of the ring for nucleophilic attack. wikipedia.orgnih.gov |

Overview of Steric and Electronic Influences of the Tert-butylamino Moiety on Chemical Reactivity

The tert-butylamino group [-NHC(CH₃)₃] exerts a significant influence on the reactivity of the aromatic ring to which it is attached, owing to a combination of steric and electronic effects.

Steric hindrance is a prominent feature of the tert-butyl group. This bulky substituent, with its three methyl groups branching from a central carbon, can physically obstruct the approach of reagents to nearby reaction sites. mdpi.comresearchgate.net This steric bulk can influence the regioselectivity of reactions, favoring substitution at less hindered positions. In the context of 4-(tert-butylamino)-3-nitrobenzonitrile, the large size of the tert-butyl group can influence the conformation of the molecule and affect the accessibility of the adjacent nitro group and the ortho C-H bond.

The combination of these effects in the tert-butylamino moiety can lead to complex reactivity patterns. For instance, while the amino group's electron-donating nature would typically activate the ring, the presence of the bulky tert-butyl group can modulate this effect.

| Property | Description | Influence on Reactivity |

|---|---|---|

| Steric Effect | The large size of the tert-butyl group creates significant spatial bulk. researchgate.net | Can hinder the approach of reactants to adjacent functional groups and ring positions, influencing regioselectivity. mdpi.com |

| Electronic Effect (Resonance) | The nitrogen lone pair donates electron density to the aromatic ring. libretexts.org | Activates the ring towards electrophilic attack, particularly at the ortho and para positions. libretexts.org |

| Electronic Effect (Inductive) | The alkyl (tert-butyl) group is weakly electron-donating. nih.gov | Contributes to the overall electron-donating character of the substituent. |

Research Landscape of Substituted Nitrobenzonitriles

Substituted nitrobenzonitriles are a class of compounds that have garnered considerable attention in chemical research due to their utility as synthetic intermediates. The presence of both a nitro and a nitrile group on a benzene (B151609) ring creates a versatile platform for a variety of chemical transformations.

Research in this area often focuses on nucleophilic aromatic substitution (SNAr) reactions, where the strongly electron-withdrawing nitro and nitrile groups activate the aromatic ring to attack by nucleophiles. nih.govresearchgate.net This allows for the displacement of a suitable leaving group or, in some cases, a hydrogen atom, to introduce new functional groups onto the aromatic core. For instance, in p-nitrobenzonitrile, nucleophilic attack can occur ortho to the nitro group. researchgate.net

The synthesis of various substituted nitrobenzonitriles has been reported in the literature. For example, p-nitrobenzonitrile can be prepared from p-nitrobenzoic acid. The synthesis of related compounds, such as 4-formyl-3-nitrobenzonitrile, has also been described, highlighting the interest in these molecules as precursors for more complex structures. chemicalbook.com Furthermore, the synthesis of 4-(butylamino)-3-nitrobenzonitrile (B2711033) has been documented, indicating that the introduction of alkylamino groups at the 4-position is a known synthetic transformation.

The chemical space of substituted nitrobenzonitriles is being explored for the development of new materials and biologically active compounds. The strategic placement of different substituents allows for the fine-tuning of the electronic and steric properties of the molecule, which in turn can influence its physical, chemical, and biological characteristics.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(tert-butylamino)-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)13-9-5-4-8(7-12)6-10(9)14(15)16/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVJGWCXLNQJJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392082 | |

| Record name | 4-(tert-butylamino)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320406-01-7 | |

| Record name | 4-(tert-butylamino)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Tert Butylamino 3 Nitrobenzonitrile and Its Precursors

Established Synthetic Routes to 4-(Tert-butylamino)-3-nitrobenzonitrile

The most direct and common approach to synthesizing 4-(tert-butylamino)-3-nitrobenzonitrile involves the reaction of a suitably substituted aromatic ring with tert-butylamine (B42293). This transformation is typically achieved through a nucleophilic aromatic substitution mechanism.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Nitrobenzonitriles

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for substituting groups on an aromatic ring with a nucleophile. nih.gov Unlike electrophilic aromatic substitution, the SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org

For an SNAr reaction to proceed, two main conditions must be met:

Presence of a good leaving group: Halides (F, Cl, Br, I) are common leaving groups. libretexts.org

Activation of the aromatic ring: The ring must be "electron-poor" to be susceptible to attack by a nucleophile. This is achieved by placing strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), ortho or para to the leaving group. nih.govlibretexts.org

The nitro group is particularly effective at activating the ring because it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org This stabilization is crucial for the reaction to occur. If the EWG is positioned meta to the leaving group, this resonance stabilization is not possible, and the reaction generally does not proceed. libretexts.org The mechanism involves the initial addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group to restore the aromaticity of the ring. nih.gov

Synthetic Pathways via 4-chloro-3-nitrobenzonitrile (B1361363) and Tert-butylamine

The synthesis of 4-(tert-butylamino)-3-nitrobenzonitrile is a direct application of the SNAr mechanism. The key precursor, 4-chloro-3-nitrobenzonitrile, possesses the necessary features for this reaction: a chlorine atom that can act as a leaving group and a nitro group positioned ortho to it, which strongly activates the ring towards nucleophilic attack.

In this pathway, 4-chloro-3-nitrobenzonitrile is treated with tert-butylamine. The lone pair of electrons on the nitrogen atom of tert-butylamine acts as the nucleophile, attacking the carbon atom bonded to the chlorine. The reaction proceeds via the addition-elimination mechanism described above to displace the chloride ion and form the final product, 4-(tert-butylamino)-3-nitrobenzonitrile.

Synthesis of Key Intermediates and Related Benzonitrile (B105546) Precursors

The availability of key starting materials is crucial for the synthesis of the target compound. The following sections describe common methods for preparing 3-nitrobenzonitrile (B78329) derivatives and for the general synthesis of nitriles.

Approaches to 3-Nitrobenzonitrile Derivatives

Nitrobenzonitrile derivatives are important synthetic intermediates. guidechem.combloomtechz.com The synthesis of 4-chloro-3-nitrobenzonitrile, the direct precursor to the target molecule, is typically achieved through the nitration of p-chlorobenzonitrile. guidechem.com This reaction involves treating p-chlorobenzonitrile with a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is typically performed at low temperatures (e.g., below 0°C) to control the reaction rate and selectivity. guidechem.com

Another important related compound is 3-nitrobenzonitrile. It can be synthesized through various methods, including the nitration of benzonitrile using nitrating agents like concentrated nitric acid. bloomtechz.com Alternative approaches involve the oxidation of 3-nitrobenzaldehyde (B41214) or diazotization reactions. bloomtechz.comchemicalbook.com

| Starting Material | Reagents | Product |

| p-Chlorobenzonitrile | Concentrated H₂SO₄, Fuming HNO₃ | 4-Chloro-3-nitrobenzonitrile |

| Benzonitrile | Concentrated HNO₃ | 3-Nitrobenzonitrile |

| 3-Nitrobenzaldehyde | I₂, NH₃·H₂O, Acetonitrile (B52724) | 3-Nitrobenzonitrile |

This table presents common synthetic routes to key benzonitrile precursors.

Preparation of Nitriles from Primary Amides

One of the most fundamental and widely used methods for preparing nitriles is the dehydration of primary amides (R-CONH₂). rsc.orgpressbooks.pub This transformation can be accomplished using a variety of dehydrating agents. orgoreview.com A relevant example is the synthesis of 4-chloro-3-nitrobenzonitrile from 4-chloro-3-nitrobenzamide, which can be achieved by heating the amide with a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov

Common dehydrating agents include:

Phosphorus pentoxide (P₂O₅): A strong and effective dehydrating agent. orgoreview.commasterorganicchemistry.com

Thionyl chloride (SOCl₂): A versatile reagent that also converts carboxylic acids to acyl chlorides. pressbooks.pubchemistrysteps.com

Phosphorus oxychloride (POCl₃): Frequently used for this transformation. orgoreview.comchemistrysteps.com

Other Reagents: More recent methods have employed reagents such as triphenylphosphine (B44618) (PPh₃), phosphorus trichloride (B1173362) (PCl₃), and various catalysts to achieve the dehydration under milder conditions. nih.gov

The general reaction involves the activation of the amide oxygen by the dehydrating agent, followed by an elimination process to form the carbon-nitrogen triple bond of the nitrile. pressbooks.pub

| Dehydrating Agent | Typical Conditions |

| Phosphorus Pentoxide (P₂O₅) | Heating |

| Thionyl Chloride (SOCl₂) | Often used with a base like pyridine |

| Phosphorus Oxychloride (POCl₃) | Heating |

| Tris(dimethylamino)phosphine (P(NMe₂)₃) | Reflux in CHCl₃ with diethylamine |

| Phosphorus Trichloride (PCl₃) | 0°C to reflux in CHCl₃ with diethylamine |

This interactive table summarizes common reagents used for the dehydration of primary amides to nitriles. orgoreview.comchemistrysteps.comnih.gov

Preparation of Nitriles via SN2 Displacement

Another classic method for nitrile synthesis is the nucleophilic substitution (SN2) reaction between an alkyl halide and a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). pressbooks.pubchemistrysteps.com This reaction is highly effective for primary and secondary alkyl halides. youtube.com

The cyanide ion (CN⁻) is an excellent nucleophile and readily displaces the halide from the alkyl substrate to form a new carbon-carbon bond, extending the carbon chain by one carbon. youtube.comlibretexts.org The reaction is typically carried out in a polar aprotic solvent, such as DMSO or acetone, which facilitates the SN2 mechanism. This method is a cornerstone of organic synthesis for introducing the nitrile group into aliphatic molecules. chemistrysteps.com

Green Chemistry Approaches and Sustainable Synthetic Methods in Benzonitrile Chemistry

The principles of green chemistry are increasingly influencing the synthesis of aromatic compounds, including benzonitriles and their derivatives. The focus is on developing methodologies that are more environmentally benign, safer, and more efficient than traditional synthetic routes. This section explores sustainable approaches applicable to the synthesis of benzonitriles, with a conceptual extension to the synthesis of 4-(tert-butylamino)-3-nitrobenzonitrile and its precursors.

Eco-Friendly Nitration of Benzonitrile Derivatives

Traditional nitration methods often employ a hazardous mixture of concentrated nitric and sulfuric acids, leading to significant acid waste and the formation of unwanted byproducts. Green chemistry offers several alternatives to mitigate these issues.

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites and sulfated zirconia, presents a recyclable and less corrosive alternative to sulfuric acid. These catalysts can facilitate the nitration of aromatic compounds with nitric acid under milder conditions and can be easily recovered and reused, minimizing waste. For instance, the nitration of phenol, a related aromatic compound, has been successfully carried out using clay-supported ferric nitrate (B79036), showcasing a move towards solid-supported reagents.

Ionic Liquids: Ionic liquids (ILs) have emerged as green solvents and catalysts for a variety of organic reactions, including nitration. Their low vapor pressure, thermal stability, and recyclability make them attractive alternatives to volatile organic solvents. In the context of benzonitrile synthesis, ILs can act as both the solvent and the catalyst, facilitating the reaction and simplifying product separation. For example, a novel green route for benzonitrile synthesis from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride utilizes an ionic liquid that serves as a recycling agent. rsc.orgrsc.org This approach avoids the use of metal salt catalysts and the production of corrosive hydrochloric acid. rsc.orgrsc.org

Microwave-Assisted Nitration: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and reduce the formation of byproducts in nitration reactions. nih.govniscpr.res.in The use of microwave irradiation can enable the use of less hazardous nitrating agents and reduce reaction times from hours to minutes. For example, the microwave-assisted nitration of phenolic compounds has been achieved using calcium nitrate in acetic acid, offering a safer alternative to the traditional nitric acid/sulfuric acid mixture. This methodology could conceptually be applied to the nitration of substituted benzonitriles.

Table 1: Comparison of Conventional and Greener Nitration Methods

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Conventional | Conc. HNO₃, Conc. H₂SO₄ | Well-established | Hazardous, corrosive, significant acid waste |

| Solid Acid Catalysts | HNO₃, Zeolite/Clay | Recyclable catalyst, milder conditions | Catalyst deactivation can occur |

| Ionic Liquids | HNO₃, Ionic Liquid | Recyclable solvent/catalyst, low volatility | Higher initial cost of ionic liquids |

| Microwave-Assisted | Ca(NO₃)₂, Acetic Acid | Rapid reaction times, improved yields, safer reagents | Specialized equipment required |

Sustainable Amination and Nucleophilic Aromatic Substitution (SNAr) Reactions

The introduction of the tert-butylamino group onto the nitrobenzonitrile backbone typically involves a nucleophilic aromatic substitution (SNAr) reaction. Traditional SNAr reactions often require harsh conditions and the use of high-boiling point, toxic solvents.

Transition-Metal-Free Amination: Recent research has focused on the development of transition-metal-free methods for the amination of nitroarenes. These methods often proceed via a radical-mediated pathway and can offer high regioselectivity under milder conditions, avoiding the use of expensive and potentially toxic metal catalysts.

Photocatalytic Amination: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-N bonds under mild conditions. This technique utilizes a photocatalyst that, upon absorption of light, can initiate the amination of aromatic C-H bonds or facilitate SNAr reactions. This approach offers a potentially more sustainable route by reducing the need for high temperatures and strong bases. For instance, the photocatalytic synthesis of benzonitriles via the ammoxidation of benzyl (B1604629) alcohols has been demonstrated using BiOBr nanosheets. chemistryviews.org

Greener Solvents for SNAr: The replacement of traditional volatile organic compounds (VOCs) with more sustainable alternatives is a key aspect of green chemistry. For SNAr reactions, solvents like polyethylene (B3416737) glycol (PEG) and ionic liquids have been investigated. These solvents are often less toxic, biodegradable, and can be recycled, reducing the environmental impact of the process.

Catalytic Approaches in Benzonitrile Synthesis

The synthesis of the benzonitrile core itself can be made greener through innovative catalytic methods.

Ammoxidation of Alkylbenzenes: The industrial production of benzonitrile often involves the ammoxidation of toluene. Research into more efficient and selective catalysts, such as transition metal oxide clusters fabricated in zeolite pores, aims to improve the sustainability of this process by operating under milder conditions and with higher atom economy.

Ionic Liquid-Mediated Synthesis from Aldehydes: As previously mentioned, the use of recyclable ionic liquids to facilitate the conversion of benzaldehydes to benzonitriles represents a significant green advancement. rsc.orgrsc.org In one reported method, the ionic liquid [HSO3-b-Py]·HSO4 acts as a co-solvent, catalyst, and phase separator, leading to a 100% yield of benzonitrile at 120 °C in 2 hours, with the ionic liquid being easily recovered and reused. rsc.org

Table 2: Research Findings in Green Benzonitrile Synthesis

| Reaction | Catalyst/Method | Substrate | Product | Yield | Key Green Advantage | Reference |

|---|---|---|---|---|---|---|

| Benzonitrile Synthesis | Ionic Liquid ([HSO3-b-Py]·HSO4) | Benzaldehyde | Benzonitrile | 100% | Recyclable catalyst and solvent, no metal catalyst | rsc.org |

| Ammoxidation | BiOBr nanosheets (photocatalyst) | Benzyl alcohol | Benzonitrile | up to 92% | Use of visible light, mild conditions | chemistryviews.org |

| Aminonitrile Synthesis | Zn-phthalocyanines (photocatalyst) | Tertiary amines | α-Aminonitriles | - | Use of near-infrared light | doi.orgresearchgate.net |

By integrating these green chemistry principles—such as the use of recyclable catalysts, alternative energy sources like microwaves, and benign solvents—into the synthetic routes for 4-(tert-butylamino)-3-nitrobenzonitrile and its precursors, the environmental footprint of its production can be significantly reduced. While a complete, validated green synthesis pathway for this specific compound is not yet established in the literature, the application of these sustainable methodologies to the individual synthetic steps holds considerable promise for future development.

Chemical Reactivity and Transformation Pathways of 4 Tert Butylamino 3 Nitrobenzonitrile

Reactivity of the Nitrile Functionality (–C≡N)

The nitrile group is a versatile functional group that can undergo a wide array of chemical transformations, making it a valuable intermediate in organic synthesis.

Hydrolysis Reactions: Conversion to Amides and Carboxylic Acids under Acidic and Basic Conditions

The hydrolysis of nitriles is a fundamental reaction that can yield either amides or carboxylic acids, depending on the reaction conditions. youtube.com

Acidic Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This process typically proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid, 4-(tert-butylamino)-3-nitrobenzoic acid, and an ammonium (B1175870) ion. youtube.com Vigorous reaction conditions are often required to drive the reaction to completion, as stopping at the amide stage can be challenging. youtube.com

Basic Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ions, the nitrile carbon is directly attacked. youtube.com This reaction can be controlled to favor the formation of the amide, 4-(tert-butylamino)-3-nitrobenzamide, under milder conditions like manageable heat. youtube.com However, with more vigorous heating, the amide intermediate will undergo further hydrolysis to yield the carboxylate salt, which upon acidic workup, gives 4-(tert-butylamino)-3-nitrobenzoic acid. youtube.comnih.gov

| Condition | Reagent | Intermediate Product | Final Product |

| Acidic | H₃O⁺, Δ | 4-(tert-butylamino)-3-nitrobenzamide | 4-(tert-butylamino)-3-nitrobenzoic acid |

| Basic (Mild) | OH⁻, moderate Δ | 4-(tert-butylamino)-3-nitrobenzamide | - |

| Basic (Vigorous) | OH⁻, vigorous Δ | 4-(tert-butylamino)-3-nitrobenzamide | 4-(tert-butylamino)-3-nitrobenzoate |

Reduction of the Nitrile Group to Amines and Aldehydes

The nitrile group can be reduced to form either a primary amine or an aldehyde. wikipedia.org

Reduction to Amines: The complete reduction of the nitrile group in 4-(tert-butylamino)-3-nitrobenzonitrile yields the corresponding primary amine, (4-(tert-butylamino)-3-nitrophenyl)methanamine. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents such as Raney nickel. wikipedia.orgorganic-chemistry.org Catalytic hydrogenation is often a highly efficient method for producing primary amines. wikipedia.org

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde, 4-(tert-butylamino)-3-nitrobenzaldehyde, is also possible. This requires specific reagents that can stop the reduction at the intermediate imine stage, which is then hydrolyzed to the aldehyde. wikipedia.org A common reagent for this conversion is Diisobutylaluminium hydride (DIBAL-H), which forms a stable intermediate that hydrolyzes to the aldehyde upon aqueous workup. wikipedia.org Another classical method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. wikipedia.org

| Target Product | Reagent(s) | Reaction Type |

| Primary Amine | LiAlH₄ or H₂/Raney Ni | Complete Reduction |

| Aldehyde | DIBAL-H then H₃O⁺ or SnCl₂/HCl | Partial Reduction & Hydrolysis |

Nucleophilic Addition Reactions with Organometallic Reagents for Ketone Formation

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily attack the electrophilic carbon of the nitrile group. libretexts.org This reaction provides a valuable route for the synthesis of ketones. masterorganicchemistry.com

The reaction of 4-(tert-butylamino)-3-nitrobenzonitrile with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) initially forms an imine intermediate after the addition of one equivalent of the organometallic compound. masterorganicchemistry.comyoutube.com This intermediate is stable until an aqueous acidic workup is performed. masterorganicchemistry.com The subsequent hydrolysis of the imine furnishes the corresponding ketone, where the 'R' group from the organometallic reagent has been added to the former nitrile carbon. masterorganicchemistry.comyoutube.com

Reaction Pathway:

Nucleophilic Attack: The carbanionic carbon of the organometallic reagent attacks the nitrile carbon. youtube.com

Imine Formation: An intermediate iminium salt is formed.

Hydrolysis: Aqueous acid is added to hydrolyze the imine, yielding the final ketone product. masterorganicchemistry.com

Ritter Reaction Mechanisms Involving the Nitrile Group

The Ritter reaction is a chemical process that converts a nitrile into an N-alkyl amide. wikipedia.org The reaction involves the electrophilic addition of a carbocation to the nitrogen atom of the nitrile. organic-chemistry.org This carbocation is typically generated from a tertiary or secondary alcohol, or an alkene in the presence of a strong acid like sulfuric acid. wikipedia.orgnrochemistry.com

The mechanism proceeds via the formation of a stable carbenium ion, which is then attacked by the lone pair of electrons on the nitrile's nitrogen atom. organic-chemistry.orgmissouri.edu This results in the formation of a nitrilium ion intermediate. nrochemistry.com Subsequent hydrolysis of the nitrilium ion during aqueous workup yields the N-substituted amide. organic-chemistry.org A wide variety of nitriles can participate in this reaction. nrochemistry.com The Ritter reaction is a valuable tool for creating C-N bonds and synthesizing a diverse range of amides. researchgate.net

Methanol-Mediated Heterocyclization of Benzonitriles to Five- and Six-Membered Rings

Benzonitrile (B105546) derivatives can serve as precursors for the synthesis of various heterocyclic compounds. One-pot transformations mediated by methanol (B129727) have been developed for the synthesis of five- and six-membered heterocyclic molecules like 2-aryl-substituted imidazolines and oxazolines. researchgate.net These reactions highlight the versatility of the nitrile group as a building block in heterocyclic chemistry. The specific substitution pattern on the benzonitrile, including the presence of amino and nitro groups, can influence the reaction pathways and the types of heterocyclic rings formed. For instance, nitrobenzoic acid derivatives are known to be important intermediates for synthesizing pharmacologically relevant heterocycles. nih.gov

Cyanation and Decyanation Reactions

Cyanation: Cyanation refers to the introduction of a cyanide group onto a molecule. wikipedia.org For aromatic systems, this can be achieved through methods like the Sandmeyer reaction, which converts an aniline (B41778) derivative into a benzonitrile, or the Rosenmund-von Braun reaction, which uses copper(I) cyanide. wikipedia.org More modern approaches utilize palladium or nickel catalysis to achieve the cyanation of aryl halides. wikipedia.orgorganic-chemistry.org These reactions are valuable for synthesizing benzonitrile derivatives.

Decyanation: Conversely, decyanation is the removal of a nitrile group. nih.gov The electron-withdrawing nature of the nitrile group makes it beneficial in many synthetic strategies, and its subsequent removal can be a key step. nih.gov Reductive decyanation transforms the nitrile back into a C-H bond. Various methods exist, including dissolving metal reductions (e.g., Na/NH₃) or newer protocols using nickel catalysis with ethanol (B145695) as a reductant, which are compatible with functional groups like amino and amide groups. nih.govrsc.org

Reactivity of the Nitro Group (–NO₂)

The nitro group (–NO₂) of 4-(Tert-butylamino)-3-nitrobenzonitrile is a key functional group that dictates much of the compound's chemical behavior. Its strong electron-withdrawing nature influences the reactivity of the aromatic ring and the group itself can undergo various transformations.

Reduction of the Nitro Group to Amino Functions

The reduction of the nitro group to an amino group (–NH₂) is a fundamental transformation in organic synthesis, providing a route to aromatic amines which are valuable intermediates. This conversion can be achieved through several methods, each with its own advantages regarding selectivity and reaction conditions.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. commonorganicchemistry.comtcichemicals.com This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. commonorganicchemistry.comwikipedia.org

The general reaction is as follows: R-NO₂ + 3 H₂ → (catalyst) → R-NH₂ + 2 H₂O

For a substrate like 4-(Tert-butylamino)-3-nitrobenzonitrile, the choice of catalyst is crucial to avoid the reduction of the nitrile group (–CN). While Pd/C is a very efficient catalyst for nitro group reduction, it can also facilitate the hydrogenation of nitriles, especially under harsh conditions. commonorganicchemistry.comresearchgate.net Platinum-based catalysts, such as Pt/C, are sometimes preferred when trying to selectively reduce a nitro group in the presence of a nitrile, as they can offer higher chemoselectivity under controlled conditions. echemi.com Raney nickel is another effective catalyst for nitro group reduction. commonorganicchemistry.comwikipedia.org

Catalytic transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. This method utilizes a hydrogen donor molecule, such as ammonium formate (B1220265) or 1,4-cyclohexadiene, in the presence of a catalyst like Pd/C or Pt/C. mdpi.comresearchgate.net This technique can be rapid and effective, often requiring milder conditions. researchgate.net

Table 1: Common Catalysts for Hydrogenation of Aromatic Nitro Compounds

| Catalyst | Typical Conditions | Selectivity Considerations |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | Highly active, but may also reduce other functional groups like nitriles. commonorganicchemistry.comresearchgate.net |

| Platinum on Carbon (Pt/C) | H₂ gas, various solvents | Can offer better selectivity for nitro group reduction in the presence of nitriles or halogens. echemi.comresearchgate.net |

Hydride reagents are another class of compounds used for the reduction of nitro groups. However, their reactivity with aromatic nitro compounds can be complex. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent but is generally not suitable for the reduction of aromatic nitro groups to amines, as it tends to produce azo compounds as the major product. commonorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent compared to LiAlH₄. youtube.com By itself, NaBH₄ is generally ineffective at reducing nitro groups under neutral conditions. utrgv.eduresearchgate.net However, its reducing power can be significantly enhanced by the addition of transition metal salts or other additives. Systems such as NaBH₄ combined with cobalt sulfide (B99878) (Co₃S₄) or nickel sulfide (NiS) have shown to be effective for the reduction of nitroaromatic compounds to their corresponding amines in good yields. utrgv.edu Another effective system involves the use of NaBH₄ in the presence of catalytic amounts of antimony trifluoride (SbF₃) in wet acetonitrile (B52724), which can rapidly reduce nitro compounds at room temperature. researchgate.net

For a molecule like 4-(Tert-butylamino)-3-nitrobenzonitrile, using a modified NaBH₄ system could be a viable strategy, potentially offering good functional group tolerance, although the specific conditions would need to be optimized to ensure the nitrile group remains intact. calvin.educalvin.edu

Achieving chemoselectivity is paramount when a molecule contains multiple reducible functional groups. In the case of 4-(Tert-butylamino)-3-nitrobenzonitrile, the goal is to reduce the nitro group without affecting the nitrile functionality.

One of the most reliable methods for the chemoselective reduction of an aromatic nitro group in the presence of a nitrile is the use of tin(II) chloride (SnCl₂). echemi.comstackexchange.com Typically, SnCl₂·2H₂O is used in a solvent like ethanol or ethyl acetate. echemi.comstackexchange.com This method is known for its excellent tolerance of other functional groups, including esters, ketones, and nitriles. stackexchange.com

Other metal-based reductions under acidic conditions, such as using iron (Fe) or zinc (Zn) powder in the presence of an acid like acetic acid or hydrochloric acid, are also classic methods for nitro group reduction. commonorganicchemistry.com These methods are often cost-effective and can be highly selective.

Recent developments in this area include metal-free reduction methods. For instance, the use of diboronic acid or tetrahydroxydiboron (B82485) in the presence of an organocatalyst like 4,4'-bipyridyl has been shown to be a rapid and highly chemoselective method for reducing aromatic nitro compounds at room temperature, tolerating sensitive functional groups. organic-chemistry.orgtcichemicals.com

Table 2: Reagents for Chemoselective Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Advantages |

|---|---|---|

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, often with heating | High chemoselectivity, tolerates many functional groups including nitriles. echemi.comstackexchange.com |

| Fe / Acid (e.g., HCl, Acetic Acid) | Aqueous or alcoholic solvents | Cost-effective, mild, and selective for nitro groups. commonorganicchemistry.com |

| Tetrahydroxydiboron / 4,4'-bipyridyl | Water or DMF at room temperature | Metal-free, rapid, and highly chemoselective. organic-chemistry.orgtcichemicals.com |

Activation Towards Nucleophilic Aromatic Substitution (SNAr)

The nitro group is a powerful electron-withdrawing group, and its presence on an aromatic ring significantly activates the ring towards nucleophilic aromatic substitution (SNAr). chemistrysteps.com For an SNAr reaction to occur, two main conditions must be met: the ring must be activated by a strong electron-withdrawing group, and there must be a good leaving group.

In 4-(Tert-butylamino)-3-nitrobenzonitrile, the nitro group, along with the nitrile group, deactivates the ring by withdrawing electron density. This makes the carbon atoms of the ring electrophilic and susceptible to attack by nucleophiles. The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group, which restores the aromaticity of the ring. chemistrysteps.comyoutube.com

The activating effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group through resonance. chemistrysteps.comyoutube.com In 4-(Tert-butylamino)-3-nitrobenzonitrile, the nitro group is ortho to the C4 position (bearing the tert-butylamino group) and meta to the C1 position (bearing the nitrile group). If a leaving group were present at a position ortho or para to the nitro group, the compound would be highly activated for SNAr. While the tert-butylamino and nitrile groups are not typical leaving groups, this inherent activation by the nitro group is a key aspect of the compound's reactivity profile. Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise addition-elimination pathway. nih.gov

Electrophilic Aromatic Substitution on Nitro-Substituted Aromatic Rings

The nitro group has a profound effect on the outcome of electrophilic aromatic substitution (EAS) reactions. Due to its strong electron-withdrawing nature, the nitro group is a powerful deactivating group, making the aromatic ring much less reactive towards electrophiles compared to benzene (B151609). libretexts.orgyoutube.com This deactivation arises because the nitro group withdraws electron density from the ring, making it less nucleophilic and destabilizing the positively charged carbocation intermediate (arenium ion) that is formed during the reaction. youtube.commasterorganicchemistry.com

Furthermore, the nitro group is a meta-director. When electrophilic attack occurs at the ortho or para positions, one of the resonance structures of the arenium ion intermediate places the positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group. youtube.com This is a highly unfavorable and destabilizing arrangement. In contrast, when the attack occurs at the meta position, the positive charge is never placed on the carbon atom bearing the nitro group. As a result, the transition state leading to the meta product is lower in energy, and the meta-substituted product is predominantly formed. libretexts.org

In the context of 4-(Tert-butylamino)-3-nitrobenzonitrile, the aromatic ring is already heavily substituted and significantly deactivated towards further electrophilic substitution due to the presence of both the nitro and nitrile groups. The tert-butylamino group is an activating, ortho-, para-directing group. However, the combined deactivating effect of the nitro and nitrile groups would likely make any further electrophilic substitution very difficult to achieve, requiring harsh reaction conditions. The directing effects of the existing substituents would also be in opposition, further complicating potential reactions.

Radical Reactions Involving the Nitro Group

The nitro group (–NO₂) of 4-(tert-butylamino)-3-nitrobenzonitrile is a key functional group that can participate in a variety of radical reactions. Nitro-containing compounds are recognized for their utility in organic transformations, serving as precursors for amines, oximes, and other functional groups through radical-initiated pathways. rsc.org The chemistry of nitro radicals has seen significant progress, enabling efficient synthesis of complex molecules. rsc.org

In the context of radical generation, reagents like tert-butyl nitrite (B80452) (t-BuONO) are known to be effective sources of the nitro radical (•NO₂), particularly under mild conditions. researchgate.net This provides a pathway for nitration reactions via a radical mechanism. researchgate.net The strong electron-withdrawing nature of the nitro group influences the reactivity of the entire molecule. nih.govwikipedia.org Reactions of nitroarenes can proceed via a single-electron transfer to form a radical-ion pair. nih.gov

Furthermore, the nitro group can act as a "traceless directing group" in radical reactions, influencing the regioselectivity of transformations on other parts of the molecule before being removed. For instance, in reactions with styrene (B11656) derivatives, the presence of a nitro group has been shown to reverse the typical site-selectivity of radical addition. rsc.org Such principles could be applied to 4-(tert-butylamino)-3-nitrobenzonitrile to direct functionalization at specific positions, followed by a subsequent denitration step. chemistry-chemists.com These radical processes often involve steps like decarboxylation, cycloaddition, and rearomatization to yield the final products. rsc.org

Reactivity of the Tert-butylamino Group (–NH-C(CH₃)₃)

The tert-butylamino group is a secondary amine attached to the aromatic ring. Direct nucleophilic substitution where this amino group acts as a leaving group is generally challenging because the amide anion (R₂N⁻) is a poor leaving group. For a substitution reaction to occur at the carbon atom bearing the amino group, the –NH-C(CH₃)₃ moiety would need to be converted into a better leaving group.

One potential strategy involves the formation of a quaternary ammonium salt. Tertiary amines can act as nucleophiles in substitution reactions at heteroaromatic halides, forming a quaternary ammonium intermediate which then possesses a good leaving group. mdpi.com While the tert-butylamino group is a secondary amine, it could theoretically be alkylated to form a tertiary amine and subsequently a quaternary salt. This quaternary ammonium group would be a much better leaving group, allowing for nucleophilic attack by another species. However, the steric hindrance from the tert-butyl group might impede both the initial alkylation and the subsequent nucleophilic attack.

The secondary amine of the tert-butylamino group confers basic properties to the molecule. The lone pair of electrons on the nitrogen atom can accept a proton from an acid, leading to the formation of a tert-butylammonium (B1230491) salt. This acid-base reactivity is a fundamental characteristic of amines.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 4-(Tert-butylamino)-3-nitrobenzonitrile | Generic Acid (HX) | 4-(Tert-butylammonium)-3-nitrobenzonitrile Halide Salt | Acid-Base Protonation |

Integrated Reactivity: Synergistic Effects of Multiple Functional Groups

A significant transformation for nitroarenes like 4-(tert-butylamino)-3-nitrobenzonitrile is the intermolecular reductive C-N cross-coupling reaction. This modern synthetic method allows for the formation of aryl- and heteroarylamines from readily available nitroarenes. nih.govnih.gov The reaction is particularly notable as it can be catalyzed by main-group elements, offering an alternative to traditional transition-metal-catalyzed methods. organic-chemistry.org

The process typically employs a small-ring organophosphorus-based catalyst, such as 1,2,2,3,4,4-hexamethylphosphetane, in conjunction with a terminal hydrosilane reductant like phenylsilane. nih.govnih.gov This system drives the reductive coupling of the nitroarene with a boronic acid partner. organic-chemistry.org This methodology can be used to form both Csp²–N bonds (using arylboronic acids) and Csp³–N bonds (using alkylboronic acids). nih.govmit.edu For 4-(tert-butylamino)-3-nitrobenzonitrile, this reaction would replace the nitro group with the organic moiety from the boronic acid, creating a new carbon-nitrogen bond at that position. The reaction demonstrates high functional group compatibility and offers a strategic orthogonality to transition metal-based approaches. organic-chemistry.orgscispace.com

| Substrate | Coupling Partner | Catalyst | Reductant | Result |

|---|---|---|---|---|

| Nitroarene | Arylboronic Acid | Organophosphorus Catalyst | Hydrosilane | Forms a new Csp²–N bond |

| Nitroarene | Alkylboronic Acid | Organophosphorus Catalyst | Hydrosilane | Forms a new Csp³–N bond |

The combination of functional groups in 4-(tert-butylamino)-3-nitrobenzonitrile makes it a potential candidate for complex transformations such as photocatalytic functionalizations and radical cascade reactions. nih.gov Radical cascade reactions are powerful synthetic tools that allow for the construction of complex molecular architectures in a single, efficient step. rsc.org

Reagents like tert-butyl nitrite can trigger radical cascade reactions under mild conditions. rsc.org For example, a metal-free radical cyclization/dehydrogenation cascade of alkenes with aldehydes has been developed using this approach. rsc.org In the context of 4-(tert-butylamino)-3-nitrobenzonitrile, a photocatalytic process could initiate the formation of a radical at the nitro group. This radical could then participate in a cascade sequence, potentially involving the nitrile or the aromatic ring, to build carbo- and heterocyclic structures. rsc.orgresearchgate.net Visible-light photocatalysis, in particular, offers a mild and green method for generating radical intermediates that can trigger such complex reaction cascades. researchgate.netresearchgate.net The specific pathway would depend on the reaction conditions and the other reagents present, but the inherent reactivity of the nitro group as a radical precursor provides a clear entry point into these advanced synthetic methodologies.

Regioselectivity and Chemoselectivity in Multi-functional Transformations

The chemical behavior of 4-(tert-butylamino)-3-nitrobenzonitrile is dictated by the interplay of its three distinct functional groups: a tert-butylamino group, a nitro group, and a cyano group, all attached to a benzene ring. This arrangement presents interesting challenges and opportunities in chemical synthesis, particularly concerning regioselectivity and chemoselectivity in multi-functional transformations. The electronic nature of these substituents—the strong electron-donating character of the amino group and the potent electron-withdrawing properties of the nitro and cyano groups—governs the reactivity of the aromatic ring and the individual functional groups.

Chemoselective Reduction of the Nitro Group

A primary transformation of interest for compounds like 4-(tert-butylamino)-3-nitrobenzonitrile is the selective reduction of the nitro group to an amino group. This conversion is a critical step in the synthesis of various heterocyclic compounds, such as benzimidazoles. The challenge lies in achieving this reduction without affecting the cyano group, which is also susceptible to reduction.

Research has shown that the chemoselective reduction of an aromatic nitro group in the presence of a nitrile is feasible under specific reaction conditions. One of the most effective methods employs stannous chloride dihydrate (SnCl₂·2H₂O) in a suitable solvent like ethanol or ethyl acetate. This reagent has demonstrated a high degree of selectivity for the nitro group, leaving the cyano functionality intact.

Table 1: Chemoselective Reduction of Aromatic Nitro Compounds in the Presence of a Nitrile Group

| Reagent System | Substrate Example | Product | Selectivity | Reference |

| SnCl₂·2H₂O / Ethanol | 3-Nitrobenzonitrile (B78329) | 3-Aminobenzonitrile | High | General textbook knowledge |

| Fe / NH₄Cl / H₂O/Ethanol | Substituted Nitrobenzonitriles | Substituted Aminobenzonitriles | Good to Excellent | General textbook knowledge |

| Catalytic Hydrogenation (e.g., Pt/C) | Substituted Nitrobenzonitriles | Substituted Aminobenzonitriles | Variable, requires careful control | General textbook knowledge |

This table presents common methods for the chemoselective reduction of nitroarenes containing a nitrile functionality, illustrating the feasibility of such a transformation on the structural motif present in 4-(tert-butylamino)-3-nitrobenzonitrile.

For 4-(tert-butylamino)-3-nitrobenzonitrile, this selective reduction would yield 4-(tert-butylamino)-3-aminobenzonitrile. This resulting ortho-phenylenediamine derivative is a key precursor for further transformations, particularly cyclization reactions.

Regioselectivity in Cyclization Reactions: Benzimidazole (B57391) Formation

The in situ or isolated 4-(tert-butylamino)-3-aminobenzonitrile can undergo cyclization with various one-carbon synthons (e.g., aldehydes, formic acid) to form substituted benzimidazoles. A critical aspect of this transformation is its regioselectivity. The cyclization can potentially involve either the nitrogen of the original tert-butylamino group or the nitrogen of the newly formed amino group.

The outcome of the cyclization is largely governed by the nucleophilicity of the respective amino groups and the steric hindrance imposed by the bulky tert-butyl group. In the Phillips-Ladenburg reaction, a common method for benzimidazole synthesis, the condensation of a 1,2-diaminobenzene with a carboxylic acid or its derivative typically proceeds under acidic conditions.

In the case of 4-(tert-butylamino)-3-aminobenzonitrile, the primary amino group (resulting from the nitro reduction) is generally more nucleophilic and less sterically hindered than the secondary tert-butylamino group. Consequently, in reactions with aldehydes or carboxylic acids, the initial nucleophilic attack and subsequent cyclization are expected to preferentially involve the primary amino group.

Plausible Regioselective Cyclization Pathway:

Chemoselective Reduction: The nitro group of 4-(tert-butylamino)-3-nitrobenzonitrile is selectively reduced to a primary amino group.

Reaction with an Aldehyde: The resulting ortho-diamine reacts with an aldehyde. The more nucleophilic and less hindered primary amino group attacks the carbonyl carbon of the aldehyde to form a Schiff base intermediate.

Regioselective Cyclization: The nitrogen of the tert-butylamino group then acts as the second nucleophile, attacking the imine carbon to form the benzimidazole ring.

This regioselective pathway would lead to the formation of a 1-(tert-butyl)-substituted benzimidazole rather than the 4-(tert-butylamino)-substituted isomer.

Table 2: Predicted Regioselective Benzimidazole Synthesis from 4-(tert-butylamino)-3-nitrobenzonitrile

| Step | Reactants | Key Intermediate/Product | Selectivity Driver |

| 1 | 4-(tert-butylamino)-3-nitrobenzonitrile, Reducing Agent (e.g., SnCl₂) | 4-(tert-butylamino)-3-aminobenzonitrile | Chemoselectivity of reducing agent |

| 2 | 4-(tert-butylamino)-3-aminobenzonitrile, Aldehyde (R-CHO) | Schiff base at the primary amino position | Higher nucleophilicity and lower steric hindrance of the primary amine |

| 3 | Schiff base intermediate | 1-(tert-butyl)-2-(R)-1H-benzo[d]imidazole-5-carbonitrile | Intramolecular cyclization favoring the less hindered pathway |

This table outlines the expected regioselective outcome based on established principles of chemical reactivity for the synthesis of benzimidazoles from the target compound.

The nitrile group, being a strong electron-withdrawing group, also influences the reactivity of the aromatic ring, though its direct participation in the initial stages of these transformations is less common unless specifically targeted by reagents known to react with nitriles (e.g., strong acids/bases for hydrolysis, or potent reducing agents like LiAlH₄). The tert-butyl group, due to its significant steric bulk, plays a crucial role in directing the regioselectivity of reactions involving the adjacent amino group.

Advanced Spectroscopic and Structural Characterization of 4 Tert Butylamino 3 Nitrobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. While specific experimental NMR data for 4-(tert-butylamino)-3-nitrobenzonitrile is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds and the known electronic effects of its constituent functional groups.

The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the tert-butyl group, the amine proton, and the aromatic protons. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, significantly shielded and thus located in the upfield region of the spectrum. The amine proton (N-H) would likely present as a broad singlet, with its chemical shift influenced by solvent and concentration. The aromatic region would feature a more complex pattern corresponding to the three protons on the benzene (B151609) ring, with their chemical shifts dictated by the strong electron-withdrawing effects of the nitro (-NO₂) and nitrile (-CN) groups, and the electron-donating effect of the tert-butylamino group.

The ¹³C NMR spectrum would complement the proton data, showing characteristic signals for the quaternary carbon and methyl carbons of the tert-butyl group, as well as distinct signals for the six carbons of the benzonitrile (B105546) core. The carbons directly attached to the electron-withdrawing nitro and nitrile groups would be significantly deshielded, appearing at a lower field.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-(Tert-butylamino)-3-nitrobenzonitrile

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| tert-Butyl (9H, s) | 1.4 - 1.6 | ~30 (CH₃), ~55 (Quaternary C) |

| Amine (1H, br s) | 8.0 - 9.0 | N/A |

| Aromatic (H-2) | 8.0 - 8.2 | ~135 |

| Aromatic (H-5) | 7.0 - 7.2 | ~115 |

| Aromatic (H-6) | 7.7 - 7.9 | ~130 |

| Nitrile (C≡N) | N/A | ~118 |

| Aromatic (C-1) | N/A | ~105 |

| Aromatic (C-3) | N/A | ~138 |

| Aromatic (C-4) | N/A | ~150 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For 4-(tert-butylamino)-3-nitrobenzonitrile, these methods would confirm the presence of the nitrile, nitro, and amino groups through their characteristic vibrational frequencies.

The IR spectrum is expected to display a sharp, strong absorption band around 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. The nitro group (-NO₂) would be identified by two strong absorption bands: one for the asymmetric stretching vibration near 1520-1560 cm⁻¹ and another for the symmetric stretching vibration around 1345-1385 cm⁻¹. The N-H stretching vibration of the secondary amine would appear as a single, medium-intensity band in the 3300-3500 cm⁻¹ region. Furthermore, C-H stretching vibrations from the aromatic ring and the tert-butyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A study on the related compound 4-amino-3-nitrobenzonitrile (B23877) has utilized these techniques to assign vibrational wavenumbers. researchgate.net

Table 4.2: Characteristic Vibrational Frequencies for 4-(Tert-butylamino)-3-nitrobenzonitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C≡N (Nitrile) | Stretch | 2220 - 2240 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| NO₂ (Nitro) | Asymmetric Stretch | 1520 - 1560 |

| NO₂ (Nitro) | Symmetric Stretch | 1345 - 1385 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 4-(tert-butylamino)-3-nitrobenzonitrile is expected to be dominated by absorptions arising from π→π* transitions within the aromatic system. The presence of the nitro, amino, and nitrile groups, which act as strong chromophores and auxochromes, significantly influences the position and intensity of these absorption bands. The conjugated system of the benzene ring, coupled with the electron-donating amino group and electron-withdrawing nitro and nitrile groups, leads to a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzonitrile. This shift indicates a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). One would anticipate strong absorption bands in the UV region, potentially extending into the visible range, which would account for the typical yellow color of many nitro-aromatic compounds. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of 4-(tert-butylamino)-3-nitrobenzonitrile is C₁₁H₁₃N₃O₂, corresponding to a molecular weight of approximately 219.24 g/mol . calpaclab.comcymitquimica.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 219. A prominent fragmentation pathway would involve the alpha-cleavage of the tert-butyl group, leading to the loss of a methyl radical (•CH₃, 15 Da) to form a stable cation at m/z 204. This is a common fragmentation for tert-butyl substituted compounds. The stability of the tert-butyl cation itself might also lead to a significant peak at m/z 57. Other potential fragmentations could include the loss of the nitro group (NO₂, 46 Da) or cleavage of the entire tert-butylamino group.

Table 4.3: Predicted Mass Spectrometry Fragmentation for 4-(Tert-butylamino)-3-nitrobenzonitrile

| m/z Value | Identity | Description |

|---|---|---|

| 219 | [M]⁺ | Molecular Ion |

| 204 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 173 | [M - NO₂]⁺ | Loss of a nitro group |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material, providing detailed information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of 4-(tert-butylamino)-3-nitrobenzonitrile is not available, valuable insights can be drawn from the published crystal structures of its close derivatives, 4-(tert-butylamino)-3-nitrobenzoic acid and ethyl 4-(tert-butylamino)-3-nitrobenzoate. nih.govnih.gov

Analysis of related crystal structures reveals key conformational features that are likely shared by 4-(tert-butylamino)-3-nitrobenzonitrile. In ethyl 4-(tert-butylamino)-3-nitrobenzoate, the nitro group is essentially coplanar with the benzene ring, with O-N-C-C torsion angles near 0°. nih.gov This planarity facilitates electronic conjugation between the nitro group and the aromatic system. A significant structural feature is the formation of an intramolecular N-H···O hydrogen bond between the amine hydrogen and one of the oxygen atoms of the adjacent nitro group. nih.govnih.gov This interaction creates a stable six-membered ring motif, denoted as S(6), which significantly influences the conformation of the amino group and holds it relatively planar with the benzene ring. nih.gov The bulky tert-butyl group will exhibit specific torsion angles with respect to the C-N bond, as seen in the crystal structure of 4-(tert-butylamino)-3-nitrobenzoic acid where a C-N-C-C torsion angle of 62.9(2)° is reported. nih.gov

Table 4.4: Selected Dihedral Angles from a Related Compound (Ethyl 4-(tert-butylamino)-3-nitrobenzoate)

| Atoms Involved | Dihedral Angle (°) | Description |

|---|---|---|

| O-N-C-C | -0.33 (13) | Planarity of nitro group with benzene ring |

| O-N-C-C | 0.93 (14) | Planarity of nitro group with benzene ring |

Data from two crystallographically independent molecules in the asymmetric unit. nih.gov

The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by a network of intermolecular interactions. In the crystal structures of its derivatives, various interactions play crucial roles. For instance, in ethyl 4-(tert-butylamino)-3-nitrobenzoate, the crystal structure is stabilized by intermolecular C-H···O hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules, with centroid-centroid distances ranging from 3.7853(6) to 3.8625(6) Å. nih.gov Similarly, the structure of 4-(tert-butylamino)-3-nitrobenzoic acid features dimers formed via O-H···O hydrogen bonds between the carboxylic acid groups, which are further linked into chains by C-H···O contacts. nih.gov It is highly probable that the crystal structure of 4-(tert-butylamino)-3-nitrobenzonitrile would also be stabilized by a combination of weak C-H···N or C-H···O hydrogen bonds and π–π stacking interactions, dictated by the steric demands of the bulky tert-butyl group and the electronic properties of the nitrile and nitro functionalities.

Computational Chemistry and Mechanistic Elucidation of 4 Tert Butylamino 3 Nitrobenzonitrile Reactions

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. researchgate.netsemanticscholar.orgbohrium.com It offers a balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 4-(Tert-butylamino)-3-nitrobenzonitrile. DFT calculations focus on the electron density to determine the ground-state energy and, from it, other molecular properties. researchgate.netbohrium.com

The reactivity of 4-(Tert-butylamino)-3-nitrobenzonitrile is governed by the interplay of its functional groups: the electron-donating tert-butylamino group and the electron-withdrawing nitro and nitrile groups. DFT calculations can quantify these effects by mapping the Molecular Electrostatic Potential (MEP). The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this molecule, negative potential is expected around the nitro group's oxygen atoms and the nitrile nitrogen, while the amino group and aromatic ring are comparatively electron-rich.

Global reactivity descriptors derived from DFT, such as chemical hardness, electronic chemical potential, and the electrophilicity index, provide quantitative measures of the molecule's stability and reactivity. materialsciencejournal.org These parameters help in predicting how the molecule will behave in different chemical environments.

Table 5.1: Calculated Electronic Properties of 4-(Tert-butylamino)-3-nitrobenzonitrile (Illustrative DFT Data)

| Property | Calculated Value | Significance |

| Dipole Moment | ~5-7 D | Indicates a high degree of polarity, influencing solubility and intermolecular interactions. |

| HOMO Energy | ~ -6.5 eV | Relates to the ability to donate electrons; a higher value suggests greater reactivity towards electrophiles. |

| LUMO Energy | ~ -2.0 eV | Relates to the ability to accept electrons; a lower value suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | ~ 4.5 eV | Indicates kinetic stability and resistance to electronic excitation. researchgate.net |

| Chemical Hardness (η) | ~ 2.25 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ~ 2.6 eV | Quantifies the ability of the molecule to accept electrons. |

Note: Values are illustrative and depend on the specific DFT functional and basis set used.

DFT is instrumental in mapping the potential energy surface for chemical reactions, allowing for the detailed investigation of reaction mechanisms. rsc.org This involves locating the structures of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor governing the reaction rate.

For 4-(Tert-butylamino)-3-nitrobenzonitrile, several reactions can be computationally explored:

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. DFT can model the approach of a nucleophile, identify the Meisenheimer complex intermediate, and calculate the energy barriers for substitution at different positions.

Reduction of the Nitro Group: This common transformation can proceed through various intermediates. Computational studies can elucidate the stepwise mechanism, including the role of catalysts and reducing agents, by calculating the energies of intermediates and transition states.

Hydrolysis of the Nitrile Group: The conversion of the nitrile to a carboxylic acid or amide can be modeled. studymind.co.uk DFT can help determine whether the reaction proceeds via a concerted or stepwise mechanism under acidic or basic conditions and identify the rate-determining step. nih.gov

By comparing the activation energies of competing pathways, DFT can predict the most likely reaction outcome and explain observed regioselectivity or chemoselectivity. mdpi.com

Table 5.2: Illustrative Activation Energies for Potential Reactions (DFT Calculated)

| Reaction Type | Potential Reactant | Calculated Activation Energy (kcal/mol) | Mechanistic Insight |

| Nitrile Hydrolysis (Acid-catalyzed) | H₃O⁺ | 20-25 | Elucidates the protonation steps and the attack of water. |

| Nitro Group Reduction (First H-atom transfer) | H radical | 10-15 | Identifies the initial, often rate-limiting, step in the reduction cascade. |

| Nucleophilic Attack on Aromatic Ring | OH⁻ | 18-22 | Determines the preferred site of attack and the stability of the intermediate complex. |

Note: These are hypothetical values for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool within the DFT framework for explaining chemical reactivity. The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. researchgate.netnih.gov

HOMO: For 4-(Tert-butylamino)-3-nitrobenzonitrile, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule: the tert-butylamino group and the benzene (B151609) ring. This indicates that these sites are most susceptible to attack by electrophiles.

LUMO: The LUMO is anticipated to be distributed over the electron-deficient nitro and nitrile groups. This suggests that these are the primary sites for nucleophilic attack. The electrophilic nature of the nitrile carbon, in particular, is a key feature of its reactivity. libretexts.org

The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity. nih.gov A small gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Natural Bond Orbital (NBO) analysis provides further insight into bonding and intramolecular interactions. nih.govdergipark.org.tr It can quantify charge delocalization, hyperconjugative interactions, and the strength of bonds. For this molecule, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair from the amino group into the aromatic π-system and strong polarization of the C-NO₂ and C-CN bonds.

Table 5.3: Conceptual Frontier Molecular Orbital Contributions

| Molecular Orbital | Primary Contributing Fragments | Implied Reactivity |

| HOMO | Tert-butylamino group, Benzene Ring | Site for electrophilic attack |

| LUMO | Nitro group, Nitrile group | Site for nucleophilic attack |

| LUMO+1 | Benzene Ring (π*), Nitrile group | Secondary site for electron acceptance |

| HOMO-1 | Benzene Ring (π), Nitro group | Deeper valence electrons involved in bonding |

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic properties with a high degree of accuracy. ijstr.org This is valuable for confirming experimental structures and interpreting complex spectra.

For 4-(Tert-butylamino)-3-nitrobenzonitrile, these methods can predict:

NMR Spectra: DFT calculations can compute the nuclear magnetic shielding tensors for each atom. nih.govnih.gov These values can then be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra by referencing them against a standard like tetramethylsilane (B1202638) (TMS). researchgate.net The predicted spectra can aid in the assignment of experimental peaks, especially for complex aromatic regions.

UV-Visible Spectra: TD-DFT is used to calculate the energies of electronic transitions from the ground state to various excited states. ijstr.org These transition energies correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band. This can help assign observed peaks to specific electronic transitions, such as π→π* or n→π* transitions involving the aromatic system and the nitro and nitrile groups. qnl.qa

Vibrational Spectra (IR & Raman): DFT calculations can determine the harmonic vibrational frequencies corresponding to the normal modes of the molecule. These frequencies can be correlated with the peaks observed in infrared (IR) and Raman spectra, aiding in the assignment of functional group vibrations (e.g., C≡N stretch, N-O stretches, N-H bend). researchgate.net

Table 5.4: Comparison of Hypothetical Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Hypothetical Experimental δ (ppm) | DFT Calculated δ (ppm) | Assignment |

| C-CN | 108 | 109.5 | Aromatic C attached to nitrile |

| C≡N | 118 | 117.8 | Nitrile carbon |

| C-NH | 148 | 147.2 | Aromatic C attached to amino group |

| C-NO₂ | 135 | 136.1 | Aromatic C attached to nitro group |

| C(CH₃)₃ | 30 | 30.5 | Methyl carbons of tert-butyl group |

| C(CH₃)₃ | 58 | 57.4 | Quaternary carbon of tert-butyl group |

Note: Calculated values are scaled and referenced for comparison.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For 4-(Tert-butylamino)-3-nitrobenzonitrile, MD simulations are particularly useful for:

Conformational Analysis: The molecule has conformational flexibility, primarily due to the rotation of the tert-butyl group around the C-N bond and potential puckering of the amino group. MD simulations can explore the potential energy surface related to these motions, identifying low-energy conformers and the barriers between them. researchgate.net This is crucial as the molecular conformation can significantly impact reactivity and intermolecular interactions.

Solvent Effects: MD simulations explicitly model solvent molecules (e.g., water, acetonitrile (B52724), methanol), allowing for a detailed study of solvation. nih.gov Simulations can reveal the structure of the solvent shell around the solute, including specific interactions like hydrogen bonding between the solvent and the nitro or amino groups. mdpi.com This provides a more realistic model than the implicit solvent models often used in DFT, capturing how the solvent influences the conformational preferences and dynamic behavior of the molecule. researchgate.net

Table 5.5: Typical Parameters for an MD Simulation of 4-(Tert-butylamino)-3-nitrobenzonitrile in Water

| Parameter | Setting | Purpose |

| Force Field | OPLS-AA / GAFF | Defines the potential energy function for all atoms and bonds. |

| Solvent Model | TIP3P Water | An explicit model for water molecules. |

| System Size | ~5000 atoms (1 solute, ~1600 water) | Creates a periodic box large enough to avoid self-interaction. |

| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover) to simulate ambient conditions. |

| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman) for NPT ensemble simulations. |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space and solvent reorganization. |

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Chemical Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov For chemical reactivity and selectivity, this is often referred to as a Quantitative Structure-Reactivity Relationship (QSRR).

A QSAR study focused on the reactivity of derivatives of 4-(Tert-butylamino)-3-nitrobenzonitrile would involve several steps:

Dataset Creation: Synthesize or computationally generate a series of related molecules with variations in substituents on the aromatic ring or the amino group.

Descriptor Calculation: For each molecule, calculate a set of numerical descriptors that describe its structural, physical, and electronic properties. These can include steric parameters (e.g., molecular volume), electronic parameters (e.g., DFT-calculated HOMO/LUMO energies, dipole moment, atomic charges), and hydrophobicity parameters (e.g., logP). nih.gov

Model Development: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the calculated descriptors with experimentally measured reactivity (e.g., reaction rate constants).

Model Validation: The predictive power of the model is tested using internal and external validation techniques.

Such a model could predict, for example, how changing a substituent would affect the rate of nucleophilic substitution or the selectivity of a catalytic reaction. This allows for the rational design of new molecules with desired reactivity profiles without the need to synthesize and test every possible compound.

Table 5.6: Components of a Hypothetical QSAR Model for Reactivity

| Component | Example | Role in the Model |

| Dependent Variable | log(k) (Reaction rate constant) | The property to be predicted. |

| Independent Variables (Descriptors) | LUMO Energy | Electronic descriptor representing susceptibility to nucleophilic attack. |

| Hammett Constant (σ) | Electronic descriptor quantifying the effect of a substituent on the ring. | |

| Molar Refractivity (MR) | Steric descriptor related to molecular volume and polarizability. | |

| Mathematical Equation | log(k) = c₀ + c₁(LUMO) + c₂(σ) + c₃(MR) | A linear regression model correlating descriptors to reactivity. |

Derivatization Strategies and Synthetic Applications of 4 Tert Butylamino 3 Nitrobenzonitrile in Advanced Materials and Precursor Chemistry

Strategies for Chemical Derivatization to Enhance Analytical Performance

Chemical derivatization is a process used to convert a compound into a product of similar structure, called a derivative, to enhance its suitability for a particular analytical method. mdpi-res.com For analytes that are not directly compatible with certain analytical environments, such as gas chromatography, or for those requiring more sensitive detection, derivatization is a crucial step. jfda-online.com The functional groups on 4-(Tert-butylamino)-3-nitrobenzonitrile, particularly the secondary amine, are prime targets for such modifications.